3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
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Overview
Description
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Scientific Research Applications
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Chemical Biology: It is employed in the design of chemical probes for studying biological pathways.
Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is the M4 muscarinic acetylcholine receptor . This receptor plays a crucial role in various physiological functions, including neuronal signaling in the central nervous system.
Mode of Action
This compound acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . Allosteric modulators bind to a site other than the active site on the receptor, leading to conformational changes that can enhance or inhibit the receptor’s response to its ligand.
Biochemical Analysis
Cellular Effects
The effects of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one on various types of cells and cellular processes are still being studied. Preliminary research suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. This could include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models may vary with different dosages. Studies are needed to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies will aim to identify any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one typically involves the bromination of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine reagents .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrrolo[3,4-b]pyridinones.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups.
Reduction Reactions: Products include reduced pyrrolo[3,4-b]pyridinones.
Comparison with Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
Uniqueness: 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
3-bromo-6,7-dihydropyrrolo[3,4-b]pyridin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-5-6(9-2-4)3-10-7(5)11/h1-2H,3H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBWNLYBVXMBDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=N2)Br)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744768 |
Source
|
Record name | 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211589-13-7 |
Source
|
Record name | 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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